molecular formula C11H9BFNO2 B3251856 2-Fluoro-5-phenylpyridine-3-boronic acid CAS No. 2121514-00-7

2-Fluoro-5-phenylpyridine-3-boronic acid

Cat. No. B3251856
CAS RN: 2121514-00-7
M. Wt: 217.01 g/mol
InChI Key: KJPJTWLGLBIZPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Fluoro-5-phenylpyridine-3-boronic acid” is a chemical compound with the molecular formula C11H9BFNO2 . It is used in research and has applications in diverse scientific research areas, from medicinal chemistry to organic synthesis.


Molecular Structure Analysis

The molecular structure of “2-Fluoro-5-phenylpyridine-3-boronic acid” is represented by the InChI code 1S/C11H9BFNO2/c13-11-10 (12 (15)16)6-9 (7-14-11)8-4-2-1-3-5-8/h1-7,15-16H . This indicates the presence of 11 carbon atoms, 9 hydrogen atoms, 1 boron atom, 1 nitrogen atom, 2 oxygen atoms, and 1 fluorine atom .


Physical And Chemical Properties Analysis

The molecular weight of “2-Fluoro-5-phenylpyridine-3-boronic acid” is 217.00 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available data .

Scientific Research Applications

Chemical Synthesis

“2-Fluoro-5-phenylpyridine-3-boronic acid” is a chemical compound with the molecular weight of 217.01 . It’s used in various chemical synthesis processes due to its unique properties .

Suzuki–Miyaura Coupling

This compound is often used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The organoboron reagent, such as “2-Fluoro-5-phenylpyridine-3-boronic acid”, is relatively stable, readily prepared, and generally environmentally benign .

Sensing Applications

Boronic acids, including “2-Fluoro-5-phenylpyridine-3-boronic acid”, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .

Material Science

In the field of material science, boronic acids are used due to their unique properties. They can form stable covalent bonds with other compounds, making them useful in the creation of complex materials .

Pharmaceutical Research

Boronic acids are also used in pharmaceutical research for the development of new drugs. Their ability to form stable covalent bonds makes them useful in the creation of complex pharmaceutical compounds .

Environmental Science

In environmental science, boronic acids are used in the detection and quantification of various environmental pollutants. Their ability to interact with various compounds makes them useful in this field .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, 2-Fluoro-5-phenylpyridine-3-boronic acid would interact with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to a transition metal, such as palladium . The resulting changes include the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .

Biochemical Pathways

In general, suzuki-miyaura cross-coupling reactions, in which this compound is used, play a crucial role in the synthesis of biologically active compounds, including pharmaceuticals . Therefore, the compound could indirectly affect various biochemical pathways by contributing to the synthesis of compounds that act on these pathways.

Result of Action

The molecular and cellular effects of 2-Fluoro-5-phenylpyridine-3-boronic acid’s action would largely depend on the specific context in which it is used. In the context of Suzuki-Miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of 2-Fluoro-5-phenylpyridine-3-boronic acid can be influenced by various environmental factors. For instance, the efficiency of transmetalation in Suzuki-Miyaura cross-coupling reactions can be affected by the presence of water and the pH of the reaction environment . Additionally, the compound’s stability may be influenced by factors such as temperature and light exposure .

Safety and Hazards

The safety information available indicates that “2-Fluoro-5-phenylpyridine-3-boronic acid” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to rinse cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

(2-fluoro-5-phenylpyridin-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BFNO2/c13-11-10(12(15)16)6-9(7-14-11)8-4-2-1-3-5-8/h1-7,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPJTWLGLBIZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1F)C2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301237308
Record name Boronic acid, B-(2-fluoro-5-phenyl-3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301237308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-phenylpyridine-3-boronic acid

CAS RN

2121514-00-7
Record name Boronic acid, B-(2-fluoro-5-phenyl-3-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(2-fluoro-5-phenyl-3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301237308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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